REACTION_CXSMILES
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[Br:1][C:2]1[C:3]2[S:11][C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:9][C:4]=2[C:5](=O)[NH:6][CH:7]=1.C(=O)([O-])[O-].[Na+].[Na+].P(Cl)(Cl)([Cl:26])=O>>[Br:1][C:2]1[C:3]2[S:11][C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:9][C:4]=2[C:5]([Cl:26])=[N:6][CH:7]=1 |f:1.2.3|
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Name
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|
Quantity
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2.28 g
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Type
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reactant
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Smiles
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BrC=1C2=C(C(NC1)=O)C=C(S2)C2=CC=CC=C2
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Name
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|
Quantity
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27 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 21 h
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Duration
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21 h
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (1×)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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the filtrate was purified by silica gel column chromatography (eluent: hexane:EtOAc, 97:3)
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Name
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|
Type
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product
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Smiles
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BrC=1C2=C(C(=NC1)Cl)C=C(S2)C2=CC=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |